2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide
Description
2-Chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position and a fluoro group at the 4-position on the benzamide core. The aniline moiety is substituted with a dimethylcarbamoyl-methyl group at the para position, introducing both hydrogen-bonding capacity and steric bulk.
Properties
IUPAC Name |
2-chloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-21(2)16(22)9-11-3-6-13(7-4-11)20-17(23)14-8-5-12(19)10-15(14)18/h3-8,10H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMZUPDMQXAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15ClFNO
- Molecular Weight : 273.73 g/mol
- CAS Number : 873012-43-2
Antitumor Activity
Research indicates that compounds structurally similar to 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide exhibit significant antitumor properties. For instance, a related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated potent inhibition of HDAC3 with an IC50 of 95.48 nM and effective tumor growth inhibition in xenograft models, achieving a TGI of 48.89% compared to standard treatments like SAHA .
Table 1: Antitumor Activity Comparison
| Compound | Target | IC50 (nM) | TGI (%) |
|---|---|---|---|
| FNA | HDAC3 | 95.48 | 48.89 |
| SAHA | HDAC1/2/3 | 17.25 | 48.13 |
The mechanism of action for these compounds often involves the promotion of apoptosis and cell cycle arrest, particularly at the G2/M phase, enhancing their efficacy in treating solid tumors .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide itself is limited. Research on similar thiazole derivatives indicates potential for antimicrobial and antiproliferative activities, suggesting that further exploration into this compound's structure could yield valuable insights into its efficacy against various pathogens .
The biological activity of 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is hypothesized to involve:
- Inhibition of Histone Deacetylases (HDACs) : This mechanism is crucial for its antitumor effects, as HDAC inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
-
Case Study on HDAC Inhibition :
A study involving FNA analogs demonstrated significant antitumor activity against HepG2 liver cancer cells. The study reported a solid tumor cell inhibitory activity with an IC50 value significantly lower than traditional treatments, indicating the potential for improved therapeutic strategies using similar compounds . -
Antimicrobial Screening :
While specific case studies on 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide are scarce, related research has highlighted the importance of structural modifications in enhancing antimicrobial efficacy, which could be applicable for future studies on this compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide and related compounds:
Fluorescence and Analytical Performance
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Exhibits strong fluorescence at pH 5 and 25°C, with LOD and LOQ values of 0.2691 mg/L and 0.898 mg/L, respectively. The methoxy group likely enhances electron donation, stabilizing excited states .
- Target Compound : The dimethylcarbamoyl group may reduce fluorescence intensity compared to methoxy due to increased electron-withdrawing effects, though this could improve thermal stability.
Substituent Effects on Physicochemical Properties
- Halogen Positioning : The 2-Cl,4-F configuration in the target compound may enhance metabolic stability compared to 2-Cl-6-F analogs (), where ortho-substituents increase steric hindrance .
- Solubility : The dimethylcarbamoyl group in the target compound improves water solubility relative to methylsulfonyl () or morpholinyl () groups, which are more polar but less flexible .
Key Research Findings
Synthetic Efficiency : Halogenated benzamides with simple substituents (e.g., methoxy, methyl) achieve higher yields (up to 90%) than those with bulky or polyhalogenated groups (e.g., 64% in ) .
Fluorescence Optimization : pH and temperature critically influence fluorescence; the target compound’s carbamoyl group may necessitate adjustments to measurement conditions compared to methoxy analogs .
Structural Versatility : The benzamide scaffold tolerates diverse substituents, enabling tuning for applications ranging from sensors () to pharmaceuticals ().
Preparation Methods
Nucleophilic Acyl Substitution Strategies
The core structure of 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide suggests a disconnection strategy involving the coupling of a substituted benzoyl chloride with an aniline derivative bearing the dimethylcarbamoyl-methyl group. In analogous systems, such as the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine derivatives, nucleophilic acyl substitution reactions are employed using 4-(chloromethyl)benzoyl chloride and amine intermediates in the presence of triethylamine (TEA) as a base.
For the target compound, a plausible route involves:
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Preparation of 4-[(dimethylcarbamoyl)methyl]aniline : This intermediate could be synthesized via reductive amination of 4-nitrobenzyl alcohol with dimethylcarbamoyl chloride, followed by catalytic hydrogenation.
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Activation of the carboxylic acid : Conversion of 2-chloro-4-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
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Coupling reaction : Combining the acid chloride with the aniline derivative in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under inert conditions.
Reaction yields in comparable systems range from 67% to 94% depending on stoichiometric ratios and purification methods.
Reaction Optimization Parameters
Solvent and Temperature Effects
Data from analogous syntheses highlight the critical role of solvent polarity and temperature control. For example, reactions conducted in tetrahydrofuran (THF) at 0°C achieved 94% yield, whereas chloroform at 5–10°C resulted in 67–70% yields. The table below summarizes key parameters from related protocols:
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| THF | 0–20 | TEA | 94 |
| Chloroform | 0–5 | TEA | 67–70 |
| DMF | 0 | DIEA | 86 |
Table 1: Solvent and temperature impacts on benzamide coupling yields.
Lower temperatures (0–5°C) minimize side reactions such as hydrolysis of the acid chloride, while polar solvents like dimethylformamide (DMF) enhance solubility of intermediates but may require extended reaction times.
Stoichiometric Ratios and Base Selection
Molar ratios of acid chloride to amine typically range from 1.1:1 to 1.2:1 to ensure complete conversion. Triethylamine remains the preferred base due to its effectiveness in scavenging HCl byproducts, though diisopropylethylamine (DIEA) shows comparable performance in DMF-based systems.
Intermediate Characterization
Spectroscopic Validation
Intermediate purity is routinely verified via NMR and NMR spectroscopy. For instance, the methylene protons of the chloromethyl group in 4-(chloromethyl)benzoyl chloride resonate at δ 4.84 ppm as a singlet, while aromatic protons in the fluorobenzamide moiety appear as distinct multiplet patterns between δ 7.20 and 8.71 ppm. High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks, with deviations < 0.1 ppm observed in optimized protocols.
Chromatographic Purification
Silica gel column chromatography using gradient elution (e.g., ethyl acetate/methanol mixtures) effectively isolates the target compound from unreacted starting materials. Flash chromatography systems reduce purification times by 40–50% compared to traditional methods.
Challenges in Fluorine and Chlorine Integration
Regioselective Halogenation
The juxtaposition of chlorine (ortho) and fluorine (para) substituents on the benzamide ring necessitates precise halogenation sequences. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) could enable regioselective chlorination prior to fluorination via Balz-Schiemann reactions.
Stability of the Dimethylcarbamoyl Group
The dimethylcarbamoyl-methyl moiety is susceptible to hydrolysis under strongly acidic or basic conditions. Protective group strategies, such as tert-butoxycarbonyl (Boc) protection during coupling steps, may improve stability.
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale syntheses of related compounds demonstrate that reaction volumes up to 80 L in chloroform achieve 70% yields with consistent purity (>98% by HPLC). Key considerations include:
-
Slow addition of acid chloride to prevent exothermic side reactions
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Automated temperature control (±2°C)
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Centrifugal washing to remove inorganic salts
Q & A
Q. What synthetic routes are effective for synthesizing 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide, and how are coupling reagents optimized?
The compound is synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Key steps include:
- Activating the carboxylic acid derivative with DCC/HOBt in anhydrous DMF.
- Reacting with 4-[(dimethylcarbamoyl)methyl]aniline at 25°C for 12–24 hours.
- Purification via column chromatography (hexane:EtOAc gradient). Optimal yields (>75%) require stoichiometric control (1.2 eq DCC) and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic methods validate the structure and purity of this compound?
A combination of techniques is used:
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
- ¹H-NMR : Identifies substituent integration (e.g., dimethylcarbamoyl CH₃ at δ 2.8–3.1 ppm).
- Elemental analysis : Validates C/H/N ratios within ±0.3% of theoretical values.
- Mass spectrometry (ESI-TOF) : Molecular ion peaks ([M+H]⁺) confirm molecular weight .
Q. What material science applications are proposed for halogenated benzamide derivatives?
Derivatives exhibit potential as organic semiconductors due to π-conjugation and electron-withdrawing groups (e.g., fluorine). Applications include:
- Thin-film transistors : Charge mobility up to 0.1 cm²/V·s achieved via side-chain engineering.
- OLEDs : Fluorobenzamide derivatives serve as hole-transport layers with thermal stability >200°C .
Q. How are solubility and formulation challenges addressed for biological assays?
- Use co-solvents (DMSO:PBS 1:9) to achieve working concentrations (1–10 µM).
- Sonication (30 min) and vortexing improve dispersion.
- Stability testing via HPLC confirms integrity over 72 hours at 4°C .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
Critical strategies include:
- Stepwise monitoring : TLC/HPLC at each intermediate stage.
- Temperature control : 0–5°C during exothermic coupling steps.
- Purification : Gradient chromatography (hexane:EtOAc 70:30 → 50:50). Documented yields improve from 60% to 85% with these protocols .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Uses DFT-optimized 3D structures (B3LYP/6-31G* level).
- MD simulations (50 ns) : Validate binding stability in explicit solvent.
- Binding energy calculations (MM-PBSA) : Provide ΔG values (±1.5 kcal/mol accuracy). These methods identify key halogen-bonding interactions with kinases .
Q. How are fluorescence intensity discrepancies resolved under varying pH conditions?
- Conduct pH titration (pH 3–9) using buffered solutions (e.g., citrate-phosphate).
- Maximum intensity occurs at pH 5 due to dimethylcarbamoyl protonation.
- Normalize data against controls and validate via triplicate measurements (±5% RSD) .
Q. What strategies mitigate hydrolysis of hygroscopic intermediates?
- Use anhydrous solvents (DMF distilled over CaH₂) and inert atmospheres (Ar/N₂).
- Add molecular sieves (3Å) to absorb moisture.
- Low-temperature workup (-20°C) reduces hydrolysis byproducts to <5% .
Q. How are conflicting bioactivity data across assay platforms resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
